![molecular formula C20H15ClN4O2 B6073702 N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B6073702.png)
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide
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Overview
Description
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a benzotriazole ring substituted with a 4-chlorophenyl group and a phenoxyacetamide moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized by the cyclization of o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.
Substitution with 4-Chlorophenyl Group: The benzotriazole is then subjected to a substitution reaction with 4-chlorophenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of Phenoxyacetamide Moiety: The final step involves the reaction of the substituted benzotriazole with phenoxyacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-methylpropanamide
- N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-fluorobenzamide
- 2-phenylbenzotriazol-5-amine derivatives
Uniqueness
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of the phenoxyacetamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-14-6-9-16(10-7-14)25-23-18-11-8-15(12-19(18)24-25)22-20(26)13-27-17-4-2-1-3-5-17/h1-12H,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUTZWODPCGYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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